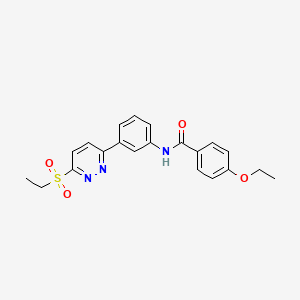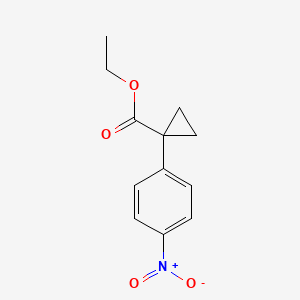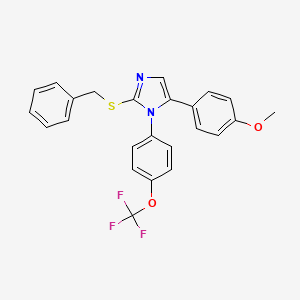![molecular formula C28H24N4O8S B2701313 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 896706-93-7](/img/structure/B2701313.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a useful research compound. Its molecular formula is C28H24N4O8S and its molecular weight is 576.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide, have demonstrated significant in vitro antitumor activities. These compounds showed broad-spectrum antitumor effects with potency nearly 1.5–3.0 times greater than the positive control, 5-Fluorouracil. Notably, specific derivatives exhibited selective activities against CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies indicated that these compounds might inhibit tumor growth through mechanisms involving the ATP binding site of EGFR-TK and B-RAF kinase, hinting at their potential mechanism of action in inhibiting melanoma cell lines (Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Properties
Research on quinazoline derivatives, closely related to the chemical , has shown promising antimicrobial and anticancer properties. For instance, certain quinazoline sulfonamide derivatives have exhibited moderate to excellent activity against bacterial strains such as B. Subtilis and E. Coli, as well as the fungal strain A. Niger. Moreover, these compounds were screened for their anticancer activity against breast cancer cell lines, including MCF 7 and MDA-MB-231, demonstrating the potential of quinazoline derivatives in medical applications beyond their antimicrobial efficacy (Kumar et al., 2018).
Novel Synthesis Approaches
Synthetic methodologies for creating compounds similar to this compound have been explored, highlighting innovative approaches to generating these complex molecules. For example, the synthesis of bis(quinazolin)disulfides through reactions involving ethyl anthranilate with thiophosgene, followed by treatment with sodium ethoxide, showcases the versatility and creativity in synthesizing quinazoline derivatives with potential biological activities (Rimaz et al., 2009).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O8S/c33-26(29-13-17-6-7-22-23(10-17)38-15-37-22)5-2-8-31-27(34)20-11-24-25(40-16-39-24)12-21(20)30-28(31)41-14-18-3-1-4-19(9-18)32(35)36/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYDKHJLSMBGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=CC=C6)[N+](=O)[O-])OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2701232.png)
![1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B2701233.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2701234.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2701237.png)
![2-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2701239.png)

![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)
![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)



![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)
![N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2701252.png)